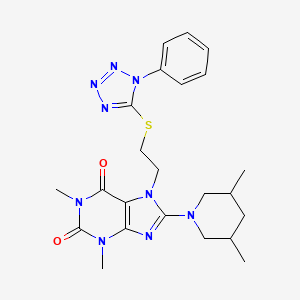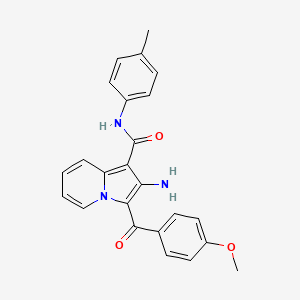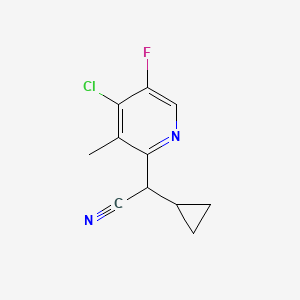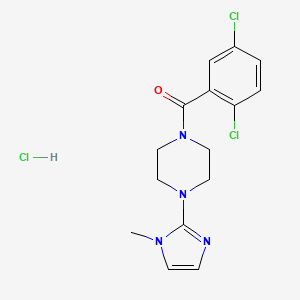
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrFN4O2S and its molecular weight is 445.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Applications
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile and its derivatives have been synthesized and studied for various applications. One significant area of research includes their photoluminescence characteristics, as these compounds emit green fluorescence in the solid state and in solution under UV irradiation. The compounds are known for good thermal stability, with decomposition temperatures ranging from 301 to 378 °C (Xu, Yu, & Yu, 2012).
Biological and Chemical Interactions
Furthermore, certain derivatives exhibit fungicidal activity against specific pathogens, showing promise in agricultural and medicinal chemistry. For example, studies have shown that some compounds have more than 80% growth inhibition rate against specific pathogens at certain concentrations (De-long, 2010).
Optoelectronic Applications
In the realm of optoelectronics, derivatives of this compound have been designed and synthesized for use in nonlinear optical limiting. These compounds demonstrate substantial nonlinear absorption and optical limiting behavior under specific conditions, making them suitable for protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Chemosensory Applications
In addition, specific derivatives have been developed as chemosensors for metal cations. These chemosensors show significant fluorescence intensity changes upon interaction with certain cations, indicating their potential utility in chemical detection and analysis (Hranjec et al., 2012).
Crystallography and Material Science
The compound and its derivatives have also been a subject of interest in crystallography and material science. Their crystal structures have been determined, elucidating the intermolecular forces and interactions that define their solid-state properties. This information is crucial for understanding and predicting the behavior of these compounds in various applications (Cruz et al., 2006).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-14-5-6-15(20)17(7-14)24(25)26/h1-7,9-10,22H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRAUMSJFDATI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2493317.png)
![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![N-(4-methoxy-3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B2493324.png)


![[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)

![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)

